2,7-Dimethyl-5-nitro-1,3-benzoxazole

描述

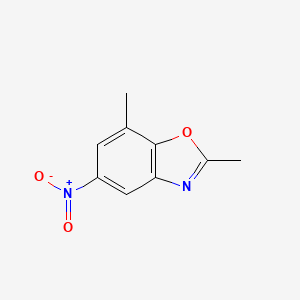

2,7-Dimethyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C9H8N2O3. It is a derivative of benzoxazole, characterized by the presence of two methyl groups at positions 2 and 7, and a nitro group at position 5 on the benzoxazole ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole typically involves the nitration of 2,7-dimethylbenzoxazole. One common method is the reaction of 2,7-dimethylbenzoxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

化学反应分析

Types of Reactions: 2,7-Dimethyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, under conditions like the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2,7-Dimethyl-5-amino-1,3-benzoxazole.

Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

科学研究应用

Biological Activities

Antibacterial Properties

Research has demonstrated that benzoxazole derivatives exhibit significant antibacterial activity. Specifically, 2,7-Dimethyl-5-nitro-1,3-benzoxazole has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of benzoxazoles can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds suggest that they can serve as potential leads for developing new antibacterial agents.

Antifungal and Anticancer Activities

In addition to antibacterial properties, benzoxazole derivatives have shown antifungal and anticancer activities. For instance, compounds derived from benzoxazoles have been tested against fungal strains like Candida albicans and Aspergillus niger, with promising results indicating their potential as antifungal agents . Moreover, the anticancer activity of these compounds has been assessed using human colorectal carcinoma cell lines (HCT116), where certain derivatives exhibited IC50 values comparable to established chemotherapy drugs .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Recent advancements in synthetic strategies have employed catalysts to enhance yields and reduce reaction times. For example:

| Method | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Nanocatalyzed synthesis | Magnetic solid acid nanocatalyst | 79-89 | Reflux in water |

| Traditional synthesis | None | Variable | Standard organic conditions |

These methodologies not only improve the efficiency of synthesis but also allow for the exploration of structure-activity relationships (SAR) that can lead to the development of more effective derivatives .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antibacterial and antifungal applications. Its derivatives have been investigated for anti-inflammatory properties and as potential treatments for conditions such as hepatitis C virus infections . The ability of these compounds to interact with biological receptors enhances their appeal in drug development.

Case Studies

Several case studies illustrate the effectiveness of benzoxazole derivatives:

-

Case Study 1: Antibacterial Activity

A study synthesized a series of benzoxazole derivatives and tested them against a panel of bacterial strains. The results showed that certain compounds had MIC values lower than standard antibiotics like ofloxacin, indicating their potential as new antibacterial agents . -

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzoxazole derivatives on HCT116 cell lines. Compounds were evaluated using the Sulforhodamine B assay, revealing several candidates with IC50 values that suggest comparable efficacy to existing chemotherapeutics .

作用机制

The mechanism of action of 2,7-Dimethyl-5-nitro-1,3-benzoxazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

相似化合物的比较

- 2-Methyl-5-nitro-1,3-benzoxazole

- 2,5-Dimethyl-1,3-benzoxazole

- 5-Nitro-1,3-benzoxazole

Comparison: 2,7-Dimethyl-5-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to 2-Methyl-5-nitro-1,3-benzoxazole, the additional methyl group at position 7 can enhance the compound’s lipophilicity and potentially alter its interaction with biological targets .

生物活性

2,7-Dimethyl-5-nitro-1,3-benzoxazole is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure :

- Molecular Formula : C9H8N2O3

- CAS Number : 1441051-52-0

- Characteristics : Contains two methyl groups at positions 2 and 7 and a nitro group at position 5 on the benzoxazole ring, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells. A study demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 24.5 |

| HCT-116 (Colorectal) | 29.2 |

| A549 (Lung) | 35.6 |

These results suggest that the compound's mechanism involves targeting critical cellular pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values against selected strains are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Bacillus subtilis | 10 |

| Candida albicans | 20 |

These findings highlight its potential as an antimicrobial agent, particularly in the context of drug-resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of DNA topoisomerases, which are essential for DNA replication and transcription.

- Induction of Apoptosis : By causing DNA damage, it triggers apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : Its interaction with bacterial cell membranes and inhibition of essential metabolic pathways contribute to its antimicrobial effects .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various benzoxazole derivatives, including this compound. The results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of benzoxazole derivatives against resistant strains of bacteria. The study revealed that this compound maintained activity even in the presence of competing metabolites like guanine .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dimethyl-5-nitro-1,3-benzoxazole, and how can reaction yields be maximized?

Methodological Answer: The synthesis of benzoxazole derivatives often employs nickel-catalyzed C–H arylation. For this compound, a modified procedure involves:

- Reagents : 5-methylbenzoxazole, aryl carbamates, Ni(COD)₂, dcypt ligand, and K₃PO₄ in anhydrous xylene.

- Conditions : Reflux at 140°C for 20–24 hours under inert atmosphere.

- Purification : Column chromatography (hexanes/EtOAc gradients) yields products with 67–83% efficiency .

Key Optimization Strategies :

- Use electron-rich aryl carbamates to enhance coupling efficiency.

- Maintain stoichiometric ratios (1.5 equiv aryl carbamate, 0.1 equiv Ni catalyst).

- Monitor reaction progress via TLC to prevent over-reaction.

Table 1: Representative Reaction Yields

| Aryl Substituent | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 10 | 67 |

| 4-Methylphenyl | 10 | 79 |

| 3-Methoxyphenyl | 10 | 83 |

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare experimental shifts with computed values (DFT) to confirm substituent positions. For example, methyl groups in benzoxazoles typically appear at δ 2.4–2.6 ppm in ¹H NMR .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₉N₂O₃: calculated 193.06, observed 193.05) .

Crystallographic Analysis :

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL for structure solution and WinGX/ORTEP for visualization. Typical metrics: R₁ < 0.05, wR₂ < 0.12 .

Table 2: Crystallographic Parameters for a Related Benzoxazole Derivative

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a (Å) | 9.4403 |

| b (Å) | 3.7390 |

| c (Å) | 19.737 |

| β (°) | 101.67 |

| V (ų) | 682.2 |

| Z | 4 |

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in C–H arylation reactions?

Methodological Answer: Electronic effects are probed via Hammett studies using para-substituted aryl carbamates:

- Electron-Donating Groups (EDGs) : Enhance reaction rates (e.g., –OCH₃ increases yield to 83% vs. –CH₃ at 79%) due to facilitated oxidative addition .

- Electron-Withdrawing Groups (EWGs) : Reduce yields (e.g., –NO₂ derivatives require higher catalyst loadings).

- Mechanistic Insight : DFT calculations reveal EDGs lower the energy barrier for C–H activation (ΔΔG‡ ≈ 3–5 kcal/mol) .

Q. How can contradictions between computational (DFT) and experimental structural data be resolved?

Methodological Answer:

- Geometry Optimization : Compare DFT-optimized bond lengths/angles with crystallographic data (e.g., C–O bond: 1.36 Å computed vs. 1.38 Å experimental).

- Torsional Analysis : Use molecular dynamics (MD) simulations to account for crystal packing effects. For example, nitro-group torsion angles may deviate by 5–10° in solution vs. solid state .

- Validation : Cross-check vibrational spectra (IR/Raman) with computed frequencies; discrepancies >10 cm⁻¹ suggest incomplete basis sets .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ determination for HeLa, MCF-7). Positive controls include doxorubicin .

- Antimicrobial Testing : Agar diffusion assays (MIC values) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Docking Studies : AutoDock Vina to predict binding to targets (e.g., tubulin or kinase enzymes). Metrics: RMSD < 2.0 Å indicates reliable pose prediction .

Table 3: Representative Biological Data for Benzoxazole Derivatives

| Derivative | Target Cell Line | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| 2-[1-(2,4-F₂Bn)-... | HeLa | 12.3 | – |

| 6-Nitro-2-... | S. aureus | – | 8.5 |

属性

IUPAC Name |

2,7-dimethyl-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-3-7(11(12)13)4-8-9(5)14-6(2)10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKXEAJMDYPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。